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Compound of Interest

Compound Name: 4-(2-Cyclopentylethyl)piperidine

Cat. No.: B13607765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Cyclopentylethyl)piperidine,

a heterocyclic amine with potential applications in pharmaceutical and medicinal chemistry. The

document details its chemical structure, proposed synthetic routes, predicted physicochemical

properties, and potential areas of application, offering a valuable resource for researchers

engaged in the discovery and development of novel therapeutics.

Chemical Identity and Structure
Chemical Name: 4-(2-Cyclopentylethyl)piperidine

CAS Number: A specific CAS Registry Number for 4-(2-Cyclopentylethyl)piperidine is not

readily found in major chemical databases, suggesting it may be a novel or less-common

compound.

Molecular Formula: C₁₂H₂₃N

Molecular Weight: 181.32 g/mol

Structure:

The chemical structure of 4-(2-Cyclopentylethyl)piperidine consists of a central piperidine

ring substituted at the 4-position with a 2-cyclopentylethyl group. The piperidine ring is a six-

membered heterocycle containing five carbon atoms and one nitrogen atom.[1] This saturated
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amine imparts basic properties to the molecule. The substituent is a two-carbon ethyl linker

attached to a five-membered cyclopentyl ring.

Caption: Chemical structure of 4-(2-Cyclopentylethyl)piperidine.

Proposed Synthetic Pathways
The synthesis of 4-(2-Cyclopentylethyl)piperidine can be approached through several

established methods for the preparation of 4-substituted piperidines. A common and versatile

strategy involves the initial synthesis of a 4-piperidone intermediate, which is then further

functionalized.[2][3]

A plausible synthetic route is outlined below:

Workflow for the Synthesis of 4-(2-Cyclopentylethyl)piperidine

Commercially Available Starting Materials
(e.g., 4-Piperidone, Cyclopentylacetaldehyde)

Step 1: Wittig or Horner-Wadsworth-Emmons Reaction

 Introduce the cyclopentylethylidene moiety 

Step 2: Catalytic Hydrogenation

 Reduce the double bond and protect the amine 

Final Product: 4-(2-Cyclopentylethyl)piperidine

 Deprotection (if necessary) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(2-Cyclopentylethyl)piperidine.
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Experimental Protocol:
Step 1: Synthesis of 1-Benzyl-4-(cyclopentylmethylene)piperidine

This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic

double bond.

To a solution of cyclopentyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-

butyllithium or sodium hydride at 0 °C to generate the ylide.

Stir the resulting deep red or orange solution for 1-2 hours at room temperature.

Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in

anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-

(cyclopentylmethylene)piperidine.

Step 2: Synthesis of 4-(Cyclopentylmethyl)piperidine

This step involves the reduction of the double bond and deprotection of the piperidine nitrogen.

Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

room temperature and atmospheric or slightly elevated pressure.
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Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS) until the starting material is consumed. This step will also cleave the

benzyl protecting group.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the

solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify by column chromatography or distillation under reduced pressure to yield 4-

(cyclopentylmethyl)piperidine.

Step 3: Synthesis of 4-(2-Cyclopentylethyl)piperidine (Alternative from Step 1 Product)

If the desired product is the ethyl-linked compound, an alternative route from a different

intermediate is necessary. A more direct approach would involve the reaction of a piperidine

derivative with a suitable cyclopentylethyl electrophile.

A plausible alternative involves the alkylation of a 4-lithiated piperidine derivative or a Grignard

reaction on a 4-piperidone followed by reduction. However, a more straightforward approach

starting from 4-pyridineethanol is proposed here:

Hydrogenation of 4-Pyridineethanol: Commercially available 4-pyridineethanol can be

hydrogenated using a catalyst like platinum oxide or rhodium on alumina in an acidic

medium (e.g., acetic acid or with added HCl) to reduce the pyridine ring to a piperidine ring,

yielding 4-(2-hydroxyethyl)piperidine.

Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group of 4-(2-

hydroxyethyl)piperidine is converted to a good leaving group, for instance, by reaction with

tosyl chloride in the presence of a base like triethylamine to form the tosylate. The piperidine

nitrogen should be protected (e.g., with a Boc group) prior to this step.

Coupling with a Cyclopentyl Nucleophile: The tosylate is then reacted with a cyclopentyl

nucleophile, such as cyclopentylmagnesium bromide (a Grignard reagent), in the presence

of a suitable catalyst (e.g., a copper salt like lithium tetrachlorocuprate) to form the carbon-

carbon bond.
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Deprotection: The Boc protecting group is removed by treatment with an acid like

trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent to yield the final product,

4-(2-Cyclopentylethyl)piperidine.

Predicted Physicochemical and Spectroscopic Data
Due to the lack of experimental data for 4-(2-Cyclopentylethyl)piperidine, the following

properties are predicted based on its structure and the properties of similar 4-alkylpiperidines.

Property Predicted Value

Appearance Colorless to pale yellow liquid

Boiling Point Estimated to be in the range of 220-250 °C

Solubility
Soluble in most organic solvents; sparingly

soluble in water

pKa
Estimated to be around 10-11 for the protonated

amine

Predicted Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz):

δ 2.5-3.0 ppm (m, 4H): Protons on the carbons adjacent to the piperidine nitrogen (C2-H

and C6-H).

δ 1.5-1.9 ppm (m, 9H): Protons on the cyclopentyl ring and the piperidine ring (C3-H, C5-

H, and C4-H).

δ 1.2-1.4 ppm (m, 4H): Protons on the ethyl linker (CH₂-CH₂).

δ 1.0-1.2 ppm (m, 1H): Proton on the piperidine nitrogen (N-H), which may be broad and

its chemical shift can vary with concentration and solvent.

¹³C NMR (CDCl₃, 100 MHz):

δ ~46 ppm: Carbons adjacent to the piperidine nitrogen (C2 and C6).
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δ ~38 ppm: Methylene carbon of the ethyl group attached to the piperidine ring.

δ ~35 ppm: Methine carbon of the piperidine ring (C4).

δ ~32 ppm: Methylene carbons of the cyclopentyl ring.

δ ~30 ppm: Methylene carbon of the ethyl group attached to the cyclopentyl ring.

δ ~25 ppm: Methylene carbons of the cyclopentyl ring.

Mass Spectrometry (EI):

M⁺: Expected molecular ion peak at m/z = 181.

Fragmentation: Characteristic fragmentation patterns would involve the loss of the

cyclopentylethyl side chain or cleavage of the piperidine ring.

Potential Applications and Areas for Research
Piperidine and its derivatives are prevalent scaffolds in a wide array of biologically active

compounds and pharmaceuticals.[4][5][6] The structural motif of 4-(2-
Cyclopentylethyl)piperidine suggests potential for interaction with various biological targets.

Central Nervous System (CNS) Agents: The piperidine ring is a key component in many

CNS-active drugs, including analgesics and antipsychotics.[7] The lipophilic cyclopentylethyl

substituent could facilitate crossing the blood-brain barrier.

Antimicrobial and Antiviral Agents: Substituted piperidines have been investigated for their

antimicrobial and antiviral properties.[8]

Enzyme Inhibitors: The piperidine scaffold can be functionalized to target the active sites of

various enzymes. For instance, some piperidine derivatives have shown activity as HDAC8

inhibitors.[5]

Receptor Ligands: 4-substituted piperidines can serve as ligands for various receptors,

including sigma receptors, which are implicated in a range of neurological disorders.[9]
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The specific biological activity of 4-(2-Cyclopentylethyl)piperidine would need to be

determined through in vitro and in vivo screening assays.

Safety and Handling
As with any chemical compound, 4-(2-Cyclopentylethyl)piperidine should be handled with

appropriate safety precautions in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Inhalation: Avoid inhaling vapors.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet

(SDS) for structurally related compounds until a specific one for the title compound is available.

Conclusion
4-(2-Cyclopentylethyl)piperidine is a piperidine derivative with potential for further

investigation in medicinal chemistry and drug discovery. While specific data for this compound

is scarce, this guide provides a solid foundation for its synthesis, characterization, and

exploration of its biological activities based on established chemical principles and the known

properties of related molecules. The proposed synthetic routes offer practical starting points for

its preparation, and the predicted properties can guide its analysis and further development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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